molecular formula C20H29N10O22P5 B1217920 Bis(adenosine)-5'-pentaphosphate CAS No. 41708-91-2

Bis(adenosine)-5'-pentaphosphate

Cat. No.: B1217920
CAS No.: 41708-91-2
M. Wt: 916.4 g/mol
InChI Key: OIMACDRJUANHTJ-XPWFQUROSA-N
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Description

Bis(adenosine)-5’-pentaphosphate is a dinucleotide compound where two adenosine molecules are connected via a pentaphosphate bridge. This compound is part of the broader class of nucleotides, which are essential for various biological processes, including energy transfer, signal transduction, and as building blocks of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(adenosine)-5’-pentaphosphate typically involves the phosphorylation of adenosine monophosphate (AMP) using polyphosphate reagents. The reaction conditions often require the presence of a catalyst or enzyme to facilitate the formation of the pentaphosphate bridge. For instance, adenosine kinase and polyphosphate kinases can be used in a multi-enzyme cascade system to achieve the desired product .

Industrial Production Methods: On an industrial scale, the production of Bis(adenosine)-5’-pentaphosphate may involve the use of recombinant enzymes to enhance yield and efficiency. The process is optimized to ensure high purity and scalability, often employing bioreactors and controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions: Bis(adenosine)-5’-pentaphosphate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into adenosine and phosphate units.

    Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.

    Oxidation/Reduction: Involving changes in the oxidation state of the compound.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in acidic or basic conditions.

    Phosphorylation: Requires ATP or other phosphate donors in the presence of kinases.

    Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.

Major Products: The major products formed from these reactions include adenosine monophosphate, adenosine diphosphate, and inorganic phosphate .

Scientific Research Applications

Bis(adenosine)-5’-pentaphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(adenosine)-5’-pentaphosphate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, influencing various biochemical pathways. The compound can modulate the activity of adenosine receptors, impacting cellular signaling and energy transfer processes .

Comparison with Similar Compounds

    Adenosine triphosphate (ATP): A key energy carrier in cells.

    Adenosine diphosphate (ADP): Involved in energy transfer and metabolism.

    Adenosine monophosphate (AMP): A building block of nucleic acids and a signaling molecule.

Uniqueness: Bis(adenosine)-5’-pentaphosphate is unique due to its pentaphosphate bridge, which provides distinct biochemical properties compared to other nucleotides. This structure allows it to participate in specific enzymatic reactions and signaling pathways that are not accessible to simpler nucleotides .

Biological Activity

Bis(adenosine)-5'-pentaphosphate (AP5A) is a member of the diadenosine polyphosphate family, which plays significant roles in various biological processes. Its unique structure, characterized by a pentaphosphate bridge, distinguishes it from other nucleotides and allows it to participate in specific biochemical pathways. This article delves into the biological activity of AP5A, highlighting its mechanisms of action, physiological relevance, and potential therapeutic applications.

  • Chemical Formula : C20_{20}H29_{29}N10_{10}O22_{22}P5_5
  • Molecular Weight : 916.37 g/mol
  • Structure : AP5A consists of two adenosine units linked by a pentaphosphate chain, which is crucial for its biological function.

AP5A acts primarily as a substrate for various enzymes, influencing biochemical pathways related to energy metabolism and signal transduction. It is known to:

  • Modulate Adenosine Receptors : AP5A can interact with adenosine receptors, impacting cellular signaling pathways involved in neurotransmission and vascular function .
  • Catalyze Phosphate Transfer : It plays a role in the reversible transfer of phosphate groups between ATP and AMP through adenylate kinase activity, thus maintaining cellular energy homeostasis .

Biological Functions

  • Vasodilation and Cardiovascular Regulation : AP5A has been identified as an endogenous vasoactive agent that influences blood flow and pressure. It is released from platelets during clotting and acts on vascular smooth muscle cells to induce relaxation .
  • Neurotransmitter Release : In the nervous system, AP5A stimulates the release of neurotransmitters such as glutamate and acetylcholine by activating dinucleotide receptors located on presynaptic terminals . This action is crucial for synaptic transmission and plasticity.
  • Role in Inflammation : AP5A has been shown to inhibit eosinophil-derived neurotoxin (EDN), which is involved in inflammatory responses and allergic reactions. This inhibition suggests a potential role for AP5A in modulating immune responses .

Case Studies

  • Study on Cardiovascular Effects : A study demonstrated that AP5A significantly lowers blood pressure in hypertensive animal models by promoting vasodilation through endothelial-dependent mechanisms .
  • Neuropharmacological Research : Investigations into the effects of AP5A on neurotransmitter release revealed that it enhances synaptic transmission in isolated brain tissues, indicating its potential as a neuromodulator .

Comparative Analysis with Other Nucleotides

CompoundFunctionUnique Features
Adenosine Triphosphate (ATP)Primary energy carrierContains three phosphate groups
Adenosine Diphosphate (ADP)Energy transfer moleculeInvolved in cellular respiration
This compound (AP5A)Modulates vascular and neuronal functionsUnique pentaphosphate structure

Applications in Medicine

AP5A is being explored for its therapeutic potential in various conditions:

  • Cardiovascular Diseases : Due to its vasodilatory effects, AP5A could be beneficial in treating hypertension and other cardiovascular disorders.
  • Neurological Disorders : Its role in neurotransmitter release suggests potential applications in neurodegenerative diseases where synaptic function is compromised.

Properties

CAS No.

41708-91-2

Molecular Formula

C20H29N10O22P5

Molecular Weight

916.4 g/mol

IUPAC Name

bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

OIMACDRJUANHTJ-XPWFQUROSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Key on ui other cas no.

41708-91-2

Synonyms

Ap5A
diadenosine pentaphosphate
P(1),P(5)-bis(5'-adenosyl)pentaphosphate
P(1),P(5)-di(adenosine-5'-)pentaphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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